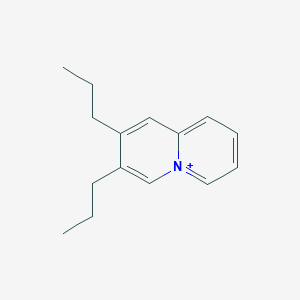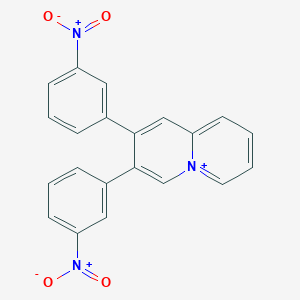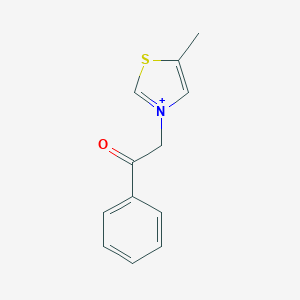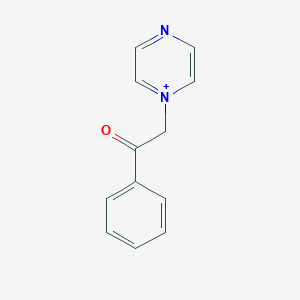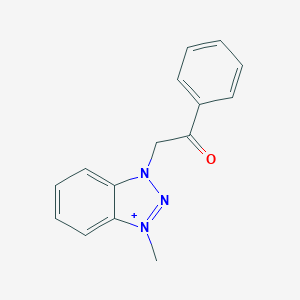![molecular formula C49H38N8O2+2 B280584 N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide](/img/structure/B280584.png)
N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium is a complex organic molecule with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves multiple steps, starting from the preparation of the acenaphtho-pyridazino-benzimidazol core. This core is typically synthesized through a series of cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the disruption of cellular processes. It may also generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
Comparación Con Compuestos Similares
Similar Compounds
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: can be compared with other acenaphtho-pyridazino-benzimidazol derivatives, which share similar structural features but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties
Propiedades
Fórmula molecular |
C49H38N8O2+2 |
|---|---|
Peso molecular |
770.9 g/mol |
Nombre IUPAC |
N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide |
InChI |
InChI=1S/C49H36N8O2/c58-42(50-24-26-54-38-18-1-3-20-40(38)56-44(54)28-36-32-14-5-10-30-12-7-16-34(46(30)32)48(36)52-56)22-9-23-43(59)51-25-27-55-39-19-2-4-21-41(39)57-45(55)29-37-33-15-6-11-31-13-8-17-35(47(31)33)49(37)53-57/h1-8,10-21,28-29H,9,22-27H2/p+2 |
Clave InChI |
YZTJFINSSXUEQV-UHFFFAOYSA-P |
SMILES |
C1=CC=C2C(=C1)N(C3=[N+]2N=C4C5=CC=CC6=C5C(=CC=C6)C4=C3)CCNC(=O)CCCC(=O)NCCN7C8=CC=CC=C8[N+]9=C7C=C1C2=CC=CC3=C2C(=CC=C3)C1=N9 |
SMILES canónico |
C1=CC=C2C(=C1)N3C(=[N+]2CCNC(=O)CCCC(=O)NCC[N+]4=C5C=C6C7=CC=CC8=C7C(=CC=C8)C6=NN5C9=CC=CC=C94)C=C1C2=CC=CC4=C2C(=CC=C4)C1=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
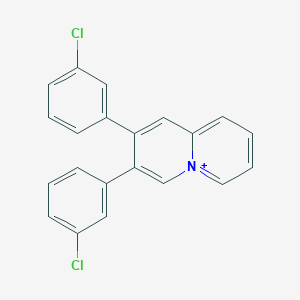
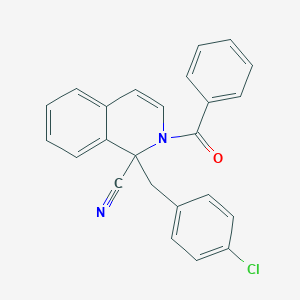
![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
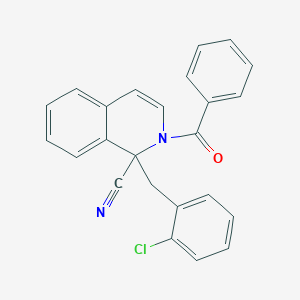
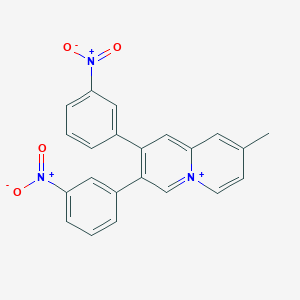
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)


